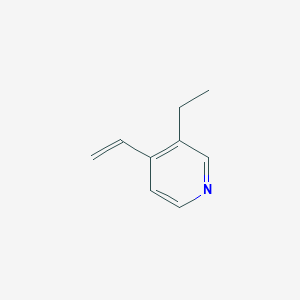
4-Ethenyl-3-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.
Mecanismo De Acción
The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.
Efectos Bioquímicos Y Fisiológicos
VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.
Métodos De Síntesis
VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.
Propiedades
Número CAS |
131665-69-5 |
|---|---|
Nombre del producto |
4-Ethenyl-3-ethylpyridine |
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
Clave InChI |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
SMILES canónico |
CCC1=C(C=CN=C1)C=C |
Sinónimos |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



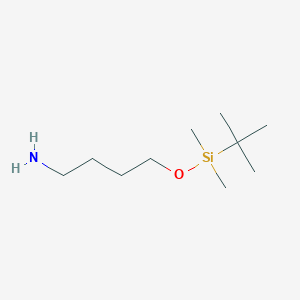
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
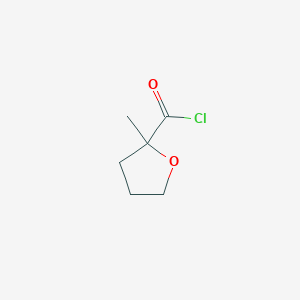
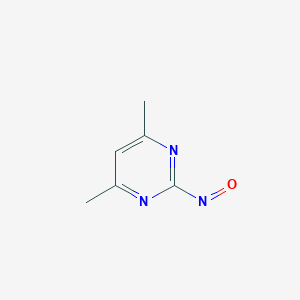
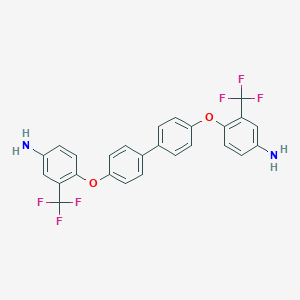
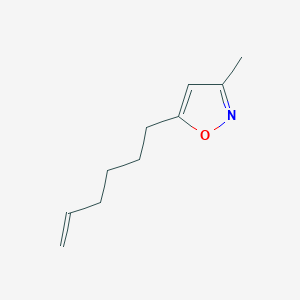
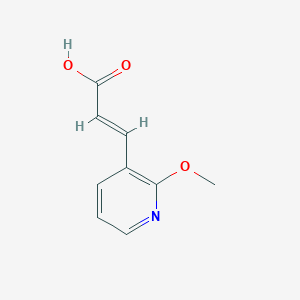
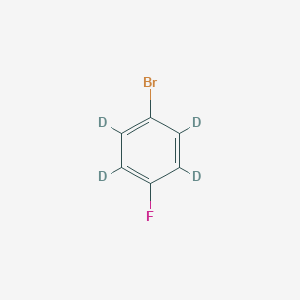
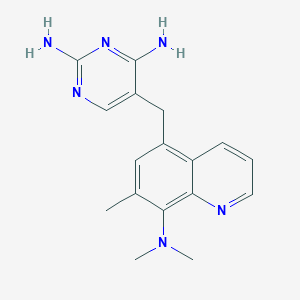
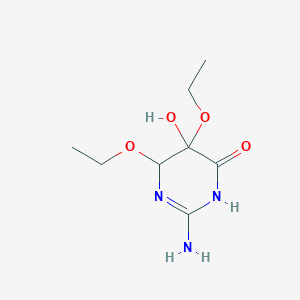
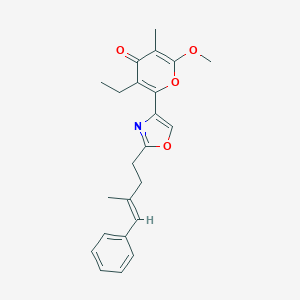
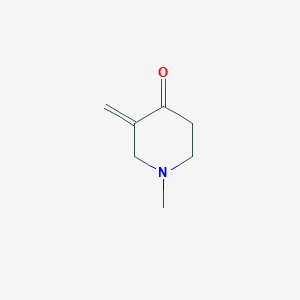
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)